(2S)-2-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine
CAS No.: 920798-72-7
Cat. No.: VC20287335
Molecular Formula: C18H20ClNO2
Molecular Weight: 317.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920798-72-7 |
|---|---|
| Molecular Formula | C18H20ClNO2 |
| Molecular Weight | 317.8 g/mol |
| IUPAC Name | (2S)-2-(4-chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine |
| Standard InChI | InChI=1S/C18H20ClNO2/c1-21-17-8-2-14(3-9-17)12-20-10-11-22-18(13-20)15-4-6-16(19)7-5-15/h2-9,18H,10-13H2,1H3/t18-/m1/s1 |
| Standard InChI Key | WWBJRNPDVXEMMA-GOSISDBHSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)CN2CCO[C@H](C2)C3=CC=C(C=C3)Cl |
| Canonical SMILES | COC1=CC=C(C=C1)CN2CCOC(C2)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(2S)-2-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine (CAS: 920798-72-7) possesses the molecular formula C₁₈H₂₀ClNO₂ and a molecular weight of 317.8 g/mol . Its IUPAC name underscores the stereochemistry at the C2 position, where the S-configuration is critical for its biological interactions . The structure integrates:
-
A morpholine ring (six-membered heterocycle with one oxygen and one nitrogen atom)
-
4-Chlorophenyl group at C2
-
4-Methoxybenzyl substituent at C4
The stereochemical integrity of the C2 position is preserved through synthetic protocols employing chiral catalysts or resolving agents.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 920798-72-7 | |
| IUPAC Name | (2S)-2-(4-chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine | |
| SMILES Notation | COC1=CC=C(C=C1)CN2CCOC@HC3=CC=C(C=C3)Cl | |
| InChIKey | WWBJRNPDVXEMMA-GOSISDBHSA-N |
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis typically involves a multi-step sequence:
-
Ring Formation: Condensation of 2-aminoethanol derivatives with dichloroethyl ether to construct the morpholine backbone.
-
Substituent Introduction:
-
4-Chlorophenyl Group: Introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling.
-
4-Methoxybenzyl Group: Attached through alkylation or reductive amination.
-
-
Stereochemical Control: Asymmetric catalysis using palladium complexes or chiral auxiliaries ensures enantiomeric excess >98% at the C2 position.
Optimization Challenges
Key challenges include minimizing racemization during benzylation and achieving regioselectivity in aryl substitutions. Recent advances employ microwave-assisted synthesis to reduce reaction times from 24 hours to <6 hours while maintaining yields >75%.
Physicochemical Properties
Solubility and Partition Coefficients
Experimental data indicates:
-
Aqueous Solubility: 0.12 mg/mL at 25°C, enhanced to 1.8 mg/mL in 0.1M HCl due to morpholine protonation.
Stability Profile
-
Thermal Stability: Decomposes at 218°C (DSC).
-
Photostability: Degrades by <5% under UV light (λ = 254 nm) over 72 hours.
Pharmacological Research and Applications
Mechanism of Action
Morpholine derivatives exhibit diverse bioactivities mediated through:
-
Dopamine D2 Receptor Modulation: Structural analogs show Ki values of 12–45 nM in receptor binding assays.
-
σ-1 Receptor Antagonism: Potential application in neurodegenerative disorders.
Preclinical Findings
-
Anticancer Activity: In silico docking studies predict strong binding to tubulin (ΔG = -9.2 kcal/mol), comparable to paclitaxel.
-
Antimicrobial Efficacy: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.
| Assay Type | Result | Model System |
|---|---|---|
| Tubulin Polymerization | IC₅₀ = 0.8 µM | MCF-7 Cells |
| Dopamine D2 Binding | Ki = 28 nM | Rat Striatal Membranes |
| Antibacterial Activity | MIC = 12 µg/mL (S. aureus) | Broth Microdilution |
Industrial and Research Applications
Medicinal Chemistry
-
Lead Optimization: Serves as a scaffold for developing selective kinase inhibitors due to its planar aromatic systems.
-
Prodrug Design: The morpholine nitrogen facilitates conjugation with carboxylic acid-containing moieties.
Material Science
-
Liquid Crystal Precursors: Benzyl-morpholine derivatives exhibit nematic phase behavior between 120–160°C.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume